4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
Overview
Description
4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine, also known as PTTA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research studies.
Mechanism of Action
The mechanism of action of 4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. This compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine in lab experiments is its potential applications in various fields, including cancer research, antimicrobial agent development, and antioxidant and anti-inflammatory agent development. Additionally, this compound is relatively easy to synthesize using different methods. However, one of the limitations of using this compound in lab experiments is the lack of information on its mechanism of action. Further studies are needed to fully understand the mechanism of action of this compound.
Future Directions
There are several potential future directions for the research on 4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine. One of the future directions is to further investigate the mechanism of action of this compound. Understanding the mechanism of action will provide insights into its potential applications in various fields. Additionally, further studies are needed to evaluate the toxicity and safety of this compound for its potential use as a therapeutic agent. Furthermore, the development of new synthesis methods for this compound could potentially improve its purity and yield. Overall, the potential applications of this compound in various fields make it an exciting compound for future research.
Scientific Research Applications
4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine has shown potential applications in various scientific research studies. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been studied for its potential use as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
4-(4-phenylphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-2-12-19-18-20-17(13-21-18)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKDGFYLKAKXMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212950 | |
Record name | 4-[1,1′-Biphenyl]-4-yl-N-2-propen-1-yl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
560995-23-5 | |
Record name | 4-[1,1′-Biphenyl]-4-yl-N-2-propen-1-yl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=560995-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1,1′-Biphenyl]-4-yl-N-2-propen-1-yl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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